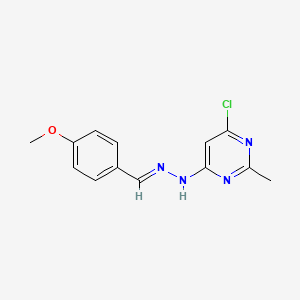
4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as Cmpd-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of hydrazones and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition can lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its anti-microbial properties, showing activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Future Directions
For research on 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone include studying its potential use in combination therapy with other drugs, its effects on different cancer cell lines, and its potential as an anti-inflammatory agent in various diseases. Further research is also needed to understand the mechanism of action of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential side effects.
Conclusion:
In conclusion, 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with 6-chloro-2-methyl-4-pyrimidinyl isothiocyanate to form 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. The final product is purified through column chromatography to obtain a pure compound.
Scientific Research Applications
4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-9-16-12(14)7-13(17-9)18-15-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,16,17,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBNYPAYPRKJU-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)


![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)



![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)
![7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5722284.png)
![N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5722292.png)